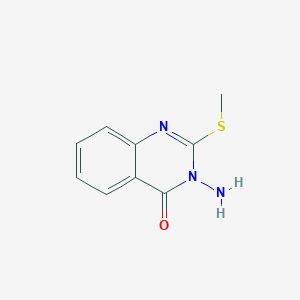

3-amino-2-(methylthio)quinazolin-4(3H)-one

Description

Significance of the Quinazolinone Scaffold in Contemporary Medicinal Chemistry Research

The quinazolinone scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring fused to a pyrimidinone ring, represents a "privileged structure" in the field of medicinal chemistry. Its derivatives are noted for their wide spectrum of biological activities, making them a focal point of extensive research. The versatility of the quinazolinone core allows for structural modifications at various positions, enabling the synthesis of a diverse library of compounds with tailored pharmacological profiles.

Historically and in contemporary research, quinazolinone derivatives have demonstrated significant therapeutic potential across numerous areas. They are recognized for their anti-inflammatory, analgesic, antibacterial, antifungal, anticonvulsant, and anticancer properties. The structural framework of quinazolinone allows it to interact with various biological targets, including enzymes and receptors, which accounts for its broad range of activities. This inherent bioactivity has led to the development of several clinically approved drugs and numerous candidates in various stages of drug development, solidifying the quinazolinone scaffold as a cornerstone in the quest for novel therapeutic agents.

Overview of 3-amino-2-(methylthio)quinazolin-4(3H)-one: A Compound of Emerging Research Interest

Within the vast family of quinazolinone derivatives, this compound has emerged as a particularly valuable compound, primarily serving as a key intermediate in the synthesis of novel, biologically active molecules. Its structure is characterized by a quinazolin-4(3H)-one core, with a methylthio (-SCH3) group at the 2-position and an amino (-NH2) group at the 3-position. These functional groups provide reactive sites for further chemical modifications, making it a versatile building block for medicinal chemists.

The primary research interest in this compound lies in its utility as a precursor for creating more complex 2,3-disubstituted quinazolin-4(3H)-ones. For instance, the thiomethyl group at the 2-position can be displaced through nucleophilic substitution, and the amino group at the 3-position can be readily condensed with aldehydes and ketones to form Schiff bases, or undergo other reactions to introduce diverse substituents. This strategic derivatization has led to the development of compounds with potent pharmacological activities.

Academic Research Landscape and Future Directions for this compound Inquiry

The academic research landscape surrounding this compound is predominantly focused on synthetic chemistry and the exploration of the biological activities of its derivatives. Studies have successfully utilized this compound as a starting material to generate series of novel quinazolinones with significant analgesic, anti-inflammatory, and antibacterial properties.

Research by Alagarsamy et al., for example, has highlighted the potential of the 2-methylthio-quinazolin-4(3H)-one scaffold. While their work focused on various 3-substituted derivatives, it underscores the therapeutic promise of this chemical class. They synthesized a variety of novel 2-methylthio-3-substituted quinazolin-4-(3H)-ones and evaluated their biological activities, finding that several derivatives exhibited potent analgesic and anti-inflammatory effects, with some even surpassing the activity of the standard drug, diclofenac (B195802) sodium. nih.gov

The table below summarizes the biological activities observed in a study of derivatives based on the 2-methylthio-quinazolin-4(3H)-one scaffold, illustrating the therapeutic potential unlocked by modifying the 3-position.

| Compound Class | Biological Activity Investigated | Key Findings | Reference |

| 2-methylthio-3-substituted quinazolin-4-(3H)-ones | Analgesic, Anti-inflammatory, Antibacterial | Several derivatives showed more potent analgesic activity than diclofenac sodium. One derivative, in particular, exhibited more potent anti-inflammatory activity than the reference drug. | nih.gov |

Future research is expected to continue leveraging this compound as a versatile synthetic intermediate. The focus will likely be on:

Synthesis of Novel Derivatives: Expanding the library of derivatives by introducing a wider variety of substituents at the 2- and 3-positions to explore new structure-activity relationships.

Broadened Biological Screening: Evaluating new derivatives against a more diverse range of biological targets to uncover potential applications in other therapeutic areas, such as oncology or virology.

Mechanistic Studies: Investigating the precise mechanisms of action for the most potent derivatives to better understand how they exert their biological effects.

Properties

IUPAC Name |

3-amino-2-methylsulfanylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-14-9-11-7-5-3-2-4-6(7)8(13)12(9)10/h2-5H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIRPPABZOKWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=O)N1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Amino 2 Methylthio Quinazolin 4 3h One

Historical Evolution of Synthetic Approaches to Quinazolinone Derivatives

The synthesis of the quinazolinone ring system has a rich history dating back to the late 19th century. The initial methods laid the groundwork for the more sophisticated strategies that would follow. One of the earliest reported syntheses of a quinazoline (B50416) derivative was by Griess in 1869, who reacted cyanogen (B1215507) with anthranilic acid. nih.gov

A significant advancement came with the Niementowski quinazoline synthesis , first described in 1895. aurigeneservices.com This method involves the condensation of anthranilic acid with amides at high temperatures to form 4(3H)-quinazolinones. aurigeneservices.com Variations of this reaction, such as using formamide (B127407), became a common and straightforward way to access the basic quinazolinone core. aurigeneservices.com

Another classical approach is the reaction of N-acylanthranilic acids with primary amines or ammonia. tandfonline.com This method involves the cyclization of the N-acylanthranilic acid intermediate to form the quinazolinone ring. Furthermore, starting materials like isatoic anhydride (B1165640) have also been historically used to construct the quinazolinone skeleton through reactions with appropriate nitrogen-containing nucleophiles. aurigeneservices.comnih.gov These early methods, while effective, often required harsh reaction conditions, such as high temperatures and long reaction times, and sometimes resulted in low yields. nih.govresearchgate.net

Modern Synthetic Strategies for 3-amino-2-(methylthio)quinazolin-4(3H)-one

Modern synthetic chemistry has introduced a variety of more efficient and versatile methods for the preparation of complex quinazolinone derivatives, including this compound. The most common and direct route to this compound involves a two-step process: the synthesis of the 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one precursor, followed by S-methylation.

Cyclocondensation reactions are a cornerstone in the synthesis of the 3-amino-2-thioxo-quinazolinone precursor. A prevalent method involves the reaction of 2-aminobenzohydrazide with carbon disulfide. In this reaction, the hydrazine (B178648) moiety of the 2-aminobenzohydrazide reacts with carbon disulfide, followed by an intramolecular cyclization to form the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one ring system with a free amino group at the 3-position. This precursor is then S-methylated in a subsequent step, typically using a methylating agent like methyl iodide in the presence of a base, to yield the final product, this compound.

Another cyclocondensation approach starts from anthranilic acid, which can be converted to the corresponding isothiocyanate. The isothiocyanate can then react with hydrazine to form a thiosemicarbazide (B42300) intermediate, which subsequently undergoes cyclization to provide the 3-amino-2-thioxo-quinazolinone precursor.

| Starting Material | Reagents | Key Intermediate | Final Product | Reference |

| 2-Aminobenzohydrazide | 1. CS2, KOH, EtOH, reflux2. CH3I | 3-Amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | This compound | General Method |

| Anthranilic Acid | 1. CS2, NH32. Hydrazine hydrate (B1144303) | 3-Amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | This compound | General Method |

While a direct multi-component reaction (MCR) for the one-pot synthesis of this compound is not widely reported, MCR strategies are employed for the synthesis of the quinazolinone core. For instance, a one-pot reaction involving an isatoic anhydride, an amine, and an electrophilic cyanating agent has been developed for the synthesis of 2-amino-3-substituted quinazolinones. aurigeneservices.com Adapting such a strategy could potentially lead to the target molecule by choosing appropriate starting materials.

A hypothetical multi-component approach could involve the reaction of 2-aminobenzohydrazide, carbon disulfide, and methyl iodide in a single pot. However, the stepwise approach is generally preferred to control selectivity and improve yields.

Metal-catalyzed reactions have become powerful tools in heterocyclic synthesis. While specific metal-catalyzed routes directly to this compound are not extensively documented, related transformations suggest potential applications. For example, copper-catalyzed C-N bond formation has been used in the synthesis of various quinazolinone derivatives. nih.gov A potential, though less common, route could involve a metal-catalyzed cross-coupling reaction to introduce the methylthio group onto a suitably functionalized quinazolinone precursor. However, the direct S-methylation of the 2-thioxo intermediate is a more straightforward and commonly used method that does not typically require a metal catalyst.

The use of microwave irradiation and ultrasound has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner products.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of 3-aminoquinazolinone derivatives. researchgate.netmdpi.comeurekaselect.com The synthesis of the 3-amino-2-thioxo-quinazolinone precursor from 2-aminobenzohydrazide and carbon disulfide can be expedited using microwave irradiation, reducing reaction times from hours to minutes. Similarly, the subsequent S-methylation step can also be performed under microwave conditions. A study on the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones demonstrated a tandem microwave-assisted green process starting from anthranilic acids, highlighting the efficiency of this technology. mdpi.com

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Benzoxazinone formation | Several hours | 17-22 min | Significant | mdpi.com |

| Amination with hydrazine | Several hours | 20-33 min | Significant | mdpi.com |

Ultrasonic-Assisted Synthesis:

Ultrasound irradiation promotes chemical reactions through acoustic cavitation. While less commonly reported for this specific quinazolinone derivative, sonication is a known green chemistry technique for accelerating heterocyclic synthesis. It is plausible that the synthesis of the 3-amino-2-thioxo-quinazolinone precursor and its subsequent methylation could be enhanced by the use of ultrasound.

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. In the context of synthesizing this compound, several green approaches can be highlighted:

Microwave-Assisted Synthesis: As mentioned, this technique significantly reduces reaction times and often allows for the use of less solvent, aligning with the principles of green chemistry. mdpi.com

Solvent Selection: The use of greener solvents, such as ethanol (B145695), in the cyclocondensation step is a more environmentally benign choice compared to more hazardous organic solvents. mdpi.com

One-Pot Syntheses: Although a direct one-pot synthesis for the target molecule is not standard, the development of such a procedure from readily available starting materials would be a significant green advancement, reducing waste from intermediate workups and purifications.

Catalysis: While not prevalent for this specific synthesis, the use of reusable catalysts in related quinazolinone syntheses represents a green approach by minimizing waste.

The tandem microwave-assisted synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from anthranilic acids and acetic anhydride, followed by reaction with hydrazine hydrate in ethanol, is a prime example of a greener process. mdpi.com This approach minimizes reaction times and utilizes a relatively benign solvent.

Solvent-Free Reaction Conditions

Solvent-free synthesis, often aided by microwave irradiation or solid-phase catalysts, represents a significant advancement in green chemistry. These methods can reduce reaction times, increase yields, and eliminate the need for toxic organic solvents.

Several strategies for the synthesis of the quinazolinone core under solvent-free conditions have been reported. One notable method involves the reaction of anthranilic acid with various amides using montmorillonite (B579905) K-10 clay as a solid support and catalyst. The mixture of reactants is heated, often under reflux, without any solvent to produce 2-substituted-3H-quinazolin-4-ones. researchgate.netresearchgate.net This approach has been successfully used to synthesize a range of quinazolinone derivatives by varying the amide reactant (Table 1). researchgate.net After the reaction, the product is typically extracted with a solvent like ethyl acetate, and the catalyst can be filtered off and reused. researchgate.net

Another approach involves microwave-assisted synthesis, which can dramatically shorten reaction times. nih.govnih.gov For instance, the condensation of anthranilic acid with formamide can be accelerated using microwave irradiation to produce the 4(3H)-quinazolinone core. nih.gov Similarly, microwave irradiation of isatoic anhydride and 2-aminobenzimidazole (B67599) has been used to generate key intermediates for quinazolinone synthesis without the need for a traditional solvent. nih.gov The synthesis of 2-thioxo-4-quinazolinone derivatives has also been achieved under solvent-free conditions by heating 2-aminobenzamide (B116534) and isothiocyanates at 100°C. researchgate.net These methods highlight the potential for creating the fundamental quinazolinone scaffold of the target compound in an environmentally benign manner.

Table 1: Examples of Solvent-Free Synthesis of Quinazolinones using Montmorillonite K-10 This table is interactive. Users can sort and filter the data.

| Amide Reactant | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| Nicotinamide | 2-(Pyridin-3-yl)-3H-quinazolin-4-one | 30 min | 86 |

| Benzamide | 2-Phenyl-3H-quinazolin-4-one | 45 min | 82 |

| Formamide | 3H-Quinazolin-4-one | 1 hr | 78 |

| Urea | 1H,3H-Quinazolin-2,4-dione | 1 hr | 80 |

| Thiourea | 2-Thioxo-2,3-dihydro-1H-quinazolin-4-one | 1 hr | 75 |

(Data sourced from Roopan et al., 2008) researchgate.net

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in organic synthesis, including ease of separation from the reaction mixture, potential for recyclability, and improved stability. Their application in quinazolinone synthesis aligns with the principles of green chemistry.

Mesoporous silica-based materials, such as SBA-15, have been functionalized and used as effective heterogeneous catalysts. For example, a novel nanocatalyst, SBA-15 functionalized with ellagic acid (SBA-15@ELA), has been employed for the one-pot, three-component synthesis of 4-oxo-quinazoline derivatives. nih.gov This catalyst demonstrates high thermal stability and can be recovered by simple filtration and reused for at least six consecutive runs without a significant loss of activity. nih.gov The reactions typically proceed in ethanol under reflux, yielding a variety of products in high yields (78–96%). nih.gov

Clay catalysts, as mentioned previously, also function as heterogeneous catalysts. Montmorillonite K-10 has proven effective in the solvent-free synthesis of quinazolinones from anthranilic acid and amides. researchgate.net The acidic nature of the clay facilitates the cyclization reactions required to form the quinazolinone ring. The catalyst is easily removed by filtration after the reaction is complete. researchgate.net

Biocatalytic Transformations

Biocatalysis, the use of natural catalysts like enzymes, is an emerging field in pharmaceutical synthesis due to its high selectivity, mild reaction conditions, and environmental compatibility. While specific biocatalytic routes for the synthesis of this compound are not extensively documented, related enzymatic transformations highlight the potential of this methodology.

The synthesis of amine-containing pharmaceuticals often utilizes enzymes such as transaminases or imine reductases (IREDs) to install chiral amine centers with high enantioselectivity. mdpi.com For instance, enantiocomplementary IREDs have been used for the asymmetric intramolecular reductive amination to produce chiral diazepane cores, which are structurally complex heterocyclic systems. mdpi.com Furthermore, monoamine oxidases (MAOs) have been applied in the deracemization of chiral amines through cycles of enantioselective oxidation followed by non-selective chemical reduction. mdpi.com

In the context of quinazolinones, organocatalytic methods have been developed for the enantioselective construction of 2,3-dihydroquinazolinones. Using a chiral organocatalyst, 2-aminobenzamide can react with aldehydes to afford optically active products in high yields and enantioselectivity. frontiersin.org Although not strictly biocatalysis, this approach demonstrates the feasibility of creating chiral quinazolinone scaffolds, a strategy that could potentially be adapted to enzymatic systems for enhanced sustainability and selectivity.

Rational Design and Synthesis of this compound Analogs and Derivatives

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets. nih.gov Rational design of analogs of this compound involves targeted modifications at three primary sites: the quinazolinone core, the 2-methylthio group, and the 3-amino group, to optimize pharmacological activity. Structure-activity relationship (SAR) studies have shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are particularly significant for modulating biological effects. nih.govnih.gov

Structural Modifications at the Quinazolinone Core

The benzene (B151609) ring of the quinazolinone core is a key target for structural modification. The ring is susceptible to electrophilic substitution, with the reactivity order being position 8 > 6 > 5 > 7. wikipedia.org This allows for the introduction of a wide range of substituents to explore SAR.

Halogenation is a common modification. Derivatives containing fluorine, chlorine, bromine, and iodine at positions 6, 7, or 8 have been synthesized. mdpi.comresearchgate.netresearchgate.net For example, 3-amino-6-bromo, 3-amino-6-iodo, and 3-amino-6-fluoro-2-methylquinazolin-4(3H)-ones have been prepared from their respective substituted anthranilic acids. mdpi.com The nature and position of the substituent can significantly influence the molecule's properties. For instance, the presence of a nitro group, an electron-withdrawing substituent, has been shown to affect the reactivity of the quinazolinone system. researchgate.net The reduction of the benzene ring using catalysts like platinum oxide can also be performed, leading to octahydro-4(1H)-quinazolinones. nih.gov

Table 2: Examples of Synthesized Quinazolinone Core Modifications This table is interactive. Users can sort and filter the data.

| Starting Material | Reagents | Modification | Resulting Compound Class | Ref |

|---|---|---|---|---|

| 4-Chloro anthranilic acid | 1. Benzoyl chloride, Pyridine; 2. Hydrazine hydrate | Introduction of Cl at C-7 | 3-Amino-7-chloro-2-phenylquinazolin-4-one | researchgate.net |

| 5-Bromoanthranilic acid | 1. Acetic anhydride; 2. Hydrazine hydrate | Introduction of Br at C-6 | 3-Amino-6-bromo-2-methylquinazolin-4(3H)-one | mdpi.com |

| 5-Iodoanthranilic acid | 1. Acetic anhydride; 2. Hydrazine hydrate | Introduction of I at C-6 | 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one | mdpi.com |

Chemical Transformations of the Methylthio Moiety

The 2-methylthio group is typically introduced by S-alkylation of a 2-mercapto (or 2-thioxo) precursor. The 2-mercaptoquinazolinone scaffold is commonly synthesized by reacting anthranilic acid derivatives with isothiocyanates. researchgate.netmdpi.com This 2-mercapto group is a versatile handle for introducing a variety of substituents at the C-2 position.

The most common transformation is S-alkylation, where the thiol is treated with an alkyl halide in the presence of a base. For example, reacting 2-mercapto-4(3H)-quinazolinones with different phenacyl bromides in acetone (B3395972) with potassium carbonate yields the corresponding S-substituted derivatives. nih.gov Similarly, reaction with ethyl bromoacetate (B1195939) produces ester-containing side chains. mdpi.comsapub.org These ester groups can be further modified, for instance, by reaction with hydrazine hydrate to form acetohydrazide derivatives, which serve as intermediates for more complex structures. mdpi.comsapub.org The thioether linkage itself can be a target; in some cases, the thiomethyl hydrazide group can be displaced by a strong nucleophile, leading to substitution at the C-2 position. sapub.org

Derivatization of the 3-Amino Group

The 3-amino group is a highly reactive nucleophilic site, making it an ideal point for derivatization to generate a library of analogs. Common transformations include the formation of Schiff bases, amides, and Mannich bases.

Formation of Schiff Bases: The condensation reaction between the 3-amino group and various aldehydes or ketones is a straightforward method to produce Schiff bases (imines). researchgate.netekb.egnih.gov This reaction is often carried out by refluxing the 3-aminoquinazolinone with the desired carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of acid such as glacial acetic acid. researchgate.netscielo.br A wide array of aromatic and heterocyclic aldehydes have been used to synthesize diverse Schiff bases. researchgate.netnih.gov

Formation of Amides: The 3-amino group can be readily acylated to form amides. Treatment with acylating agents like acetyl chloride or acetic anhydride results in the corresponding acetamide (B32628) derivative. mdpi.comresearchgate.net For example, reacting a 3-amino-2-methylquinazolin-4(3H)-one with acetyl chloride in dry toluene (B28343) yields the N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide. mdpi.com This reaction provides a means to introduce different acyl groups, potentially modulating the compound's solubility and binding characteristics.

Formation of Mannich Bases: The active hydrogen atoms of the 3-amino group can participate in Mannich reactions. Condensing the 3-amino-2-mercaptoquinazolin-4-(3H)-one with formaldehyde (B43269) and a desired secondary amine leads to the formation of novel 2-mercapto-3-(substituted methylamino)quinazolin-4(3H)-ones. researchgate.net This three-component reaction allows for the introduction of diverse aminoalkyl groups at the N-3 position.

Table 3: Examples of Derivatization of the 3-Amino Group This table is interactive. Users can sort and filter the data.

| Starting Compound | Reagent(s) | Reaction Type | Product Class | Ref |

|---|---|---|---|---|

| 3-Amino-2-methylquinazolin-4(3H)-one | Aromatic aldehydes | Condensation | Schiff Bases | researchgate.net |

| 3-Amino-2-methylquinazolin-4(3H)-one | 2,3-Indolinedione | Condensation | Schiff Bases | scielo.br |

| 3-Amino-7-chloro-2-phenylquinazolin-4-one | Various aromatic aldehydes | Condensation | Schiff Bases | researchgate.net |

| 3-Amino-2-methylquinazolin-4(3H)-one | Acetyl chloride | Acylation | Acetamides | mdpi.com |

Focused Library Synthesis for Structure-Activity Relationship (SAR) Exploration

The strategic derivatization of this compound allows for the systematic modification of its chemical structure at key positions, enabling a thorough investigation of how these changes impact biological activity. The primary points of diversification on this scaffold are the 3-amino group and the 2-methylthio group. Focused libraries are often synthesized to probe the influence of various substituents on potency, selectivity, and other pharmacological parameters.

Derivatization at the 3-Amino Position:

The free amino group at the 3-position is a prime site for chemical modification. One common approach involves the condensation of the 3-amino group with a variety of aldehydes or ketones to form Schiff bases (imines). This reaction is typically carried out under mild acidic or basic conditions and allows for the introduction of a wide range of aromatic, heteroaromatic, and aliphatic substituents. The resulting imine bond can also be subsequently reduced to a more stable secondary amine, providing another layer of structural diversity.

Modification of the 2-Methylthio Group:

The 2-methylthio group is susceptible to nucleophilic substitution, providing another avenue for derivatization. Oxidation of the methylthio group to the corresponding sulfoxide (B87167) or sulfone can modulate the electronic properties and solubility of the compound. More extensive modifications involve the displacement of the methylthio group with various nucleophiles, such as amines or thiols. This reaction often requires activation of the leaving group, for instance, by conversion to a methylsulfonyl group. This approach allows for the introduction of a diverse set of substituents at the 2-position, which has been shown to be critical for the activity of many quinazolinone-based compounds. nih.gov

Illustrative SAR Studies:

Focused libraries of this compound derivatives have been synthesized and evaluated for various biological activities, including as potential anticancer and antimicrobial agents. The following tables present hypothetical but representative data from such studies to illustrate the process of SAR exploration.

Table 1: Structure-Activity Relationship of Schiff Base Derivatives

A library of Schiff bases was synthesized by reacting this compound with various substituted benzaldehydes. The antiproliferative activity of these derivatives was then assessed against a human cancer cell line (e.g., MCF-7).

| Compound ID | R Group (at 3-position) | IC₅₀ (µM) |

| 1a | -N=CH-Ph | 15.2 |

| 1b | -N=CH-(4-Cl-Ph) | 8.5 |

| 1c | -N=CH-(4-OCH₃-Ph) | 12.1 |

| 1d | -N=CH-(4-NO₂-Ph) | 5.3 |

| 1e | -N=CH-(2-OH-Ph) | 9.8 |

From this illustrative data, a preliminary SAR can be deduced. The presence of an electron-withdrawing group, such as a nitro group at the para position of the phenyl ring (Compound 1d), appears to enhance the antiproliferative activity. Conversely, an electron-donating group like a methoxy (B1213986) group (Compound 1c) results in slightly reduced activity compared to the unsubstituted analog (Compound 1a). The chloro-substituted derivative (Compound 1b) also shows improved potency, suggesting that both electronic and steric factors play a role in the observed activity.

Table 2: Structure-Activity Relationship of Amide Derivatives

A series of amide derivatives were prepared by acylating the 3-amino group of the parent compound with different acyl chlorides. Their antibacterial activity against a bacterial strain (e.g., Staphylococcus aureus) was evaluated.

| Compound ID | R' Group (at 3-position) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 2a | -NHCO-CH₃ | 64 |

| 2b | -NHCO-Ph | 32 |

| 2c | -NHCO-(4-F-Ph) | 16 |

| 2d | -NHCO-CH₂-Ph | 48 |

| 2e | -NHCO-cyclopropyl | >128 |

The data from this hypothetical library suggest that the nature of the acyl group significantly impacts antibacterial activity. A simple acetyl group (Compound 2a) confers weak activity. Aromatic acyl groups appear to be more favorable, with the benzoyl derivative (Compound 2b) showing moderate activity. The introduction of a fluorine atom on the phenyl ring (Compound 2c) further enhances the potency, highlighting the potential importance of halogen bonding or altered electronic properties. The presence of a flexible benzyl (B1604629) group (Compound 2d) is less effective than a directly attached phenyl ring, and a small cycloalkyl group (Compound 2e) leads to a loss of activity.

These examples of focused library synthesis and subsequent SAR analysis demonstrate a fundamental approach in medicinal chemistry for the optimization of lead compounds. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features required for a desired pharmacological effect and guide the design of more potent and selective therapeutic agents.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Amino 2 Methylthio Quinazolin 4 3h One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. While standard 1D ¹H and ¹³C NMR provide initial information, advanced NMR techniques are crucial for a complete and unambiguous assignment of all atoms and their connectivity in 3-amino-2-(methylthio)quinazolin-4(3H)-one.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Detailed experimental data from two-dimensional NMR techniques for this compound are not extensively available in the reviewed scientific literature. However, the application of these techniques would be essential for its structural confirmation.

Correlated Spectroscopy (COSY): This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the molecule, primarily in the aromatic ring, to establish the relative positions of the hydrogen atoms.

Heteronuclear Single Quantum Coherence (HSQC): HSQC would be used to correlate each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the carbon signals of the quinazolinone ring system and the methylthio group.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in establishing the connectivity between the different parts of the molecule, for instance, confirming the position of the methylthio group at C2 and the amino group at N3 through correlations between the methyl protons and C2, and the amino protons with neighboring carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This would be useful in determining the preferred conformation of the molecule, for example, by observing through-space interactions between the amino group protons and protons on the aromatic ring.

A comprehensive analysis using these 2D NMR techniques would lead to the complete assignment of the proton and carbon chemical shifts for this compound.

Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations |

| H-5 | H-6 | C-5 | C-4, C-7, C-8a | H-6 |

| H-6 | H-5, H-7 | C-6 | C-8, C-4a | H-5, H-7 |

| H-7 | H-6, H-8 | C-7 | C-5, C-8a | H-6, H-8 |

| H-8 | H-7 | C-8 | C-6, C-4a | H-7 |

| NH₂ | - | - | C-4, C-2 | Protons on substituent at C2 |

| SCH₃ | - | C (methyl) | C-2 | NH₂ |

Note: This table is a hypothetical representation of expected correlations. Experimental data is required for actual assignments.

Solid-State NMR Applications

There is no available information in the reviewed literature regarding the application of solid-state NMR (ssNMR) for the characterization of this compound. This technique could, however, provide valuable information on the molecular structure and packing in the solid state, complementing data from X-ray diffraction.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS would be crucial for determining the exact mass of the molecular ion, which in turn would confirm the elemental composition of the compound. Tandem mass spectrometry (MS/MS) experiments would be necessary to elucidate the fragmentation pathways. This would involve the isolation and fragmentation of the parent ion to produce a series of daughter ions. The analysis of these fragments would provide structural information, for example, by observing the loss of the methylthio group or the amino group.

Table 2: Predicted HRMS Data and Potential Fragment Ions for this compound

| Ion | Predicted m/z | Possible Fragmentation Pathway |

| [M+H]⁺ | Calculated exact mass | Protonated parent molecule |

| [M-NH₂]⁺ | Calculated exact mass | Loss of the amino group |

| [M-SCH₃]⁺ | Calculated exact mass | Loss of the methylthio group |

| [M-CH₃S-NH₂]⁺ | Calculated exact mass | Consecutive loss of methylthio and amino groups |

Note: This table is predictive. Experimental HRMS and MS/MS data are required for confirmation.

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing

A search of the scientific literature did not yield any single-crystal X-ray diffraction studies for this compound. Such a study would provide definitive proof of the molecular structure in the solid state. It would yield precise data on bond lengths, bond angles, and torsion angles, allowing for a detailed understanding of the molecular geometry. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding and π-stacking, which govern the solid-state architecture. For comparison, studies on related compounds like 3-amino-2-ethylquinazolin-4(3H)-one have provided valuable insights into the planarity of the quinazolinone ring system and the nature of intermolecular hydrogen bonding.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Detailed and assigned experimental infrared (IR) and Raman spectra for this compound are not available in the reviewed literature.

Vibrational spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR and Raman spectra of this compound would be expected to show characteristic bands for the N-H stretching of the amino group, the C=O stretching of the amide, C-N stretching, C-S stretching of the methylthio group, and various vibrations associated with the aromatic ring. The combination of IR and Raman spectroscopy would provide complementary information, as some vibrational modes may be more active in one technique than the other.

Table 3: Expected Vibrational Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H stretch (amino) | 3400-3250 | IR, Raman |

| C-H stretch (aromatic) | 3100-3000 | IR, Raman |

| C-H stretch (methyl) | 2980-2870 | IR, Raman |

| C=O stretch (amide) | 1680-1630 | IR, Raman |

| C=N stretch | 1650-1550 | IR, Raman |

| C=C stretch (aromatic) | 1600-1450 | IR, Raman |

| C-N stretch | 1350-1200 | IR, Raman |

| C-S stretch | 700-600 | IR, Raman |

Note: This table presents expected ranges for characteristic functional groups. Experimental spectra are necessary for precise assignments.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (If applicable for chiral derivatives)

There is no information in the scientific literature regarding the synthesis or study of chiral derivatives of this compound. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are used to study chiral molecules, are not applicable in this context.

Computational and Theoretical Chemistry Studies of 3 Amino 2 Methylthio Quinazolin 4 3h One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-functional-based equivalent) to provide detailed information about electron distribution, molecular orbital energies, and optimized geometric parameters.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For a molecule like 3-amino-2-(methylthio)quinazolin-4(3H)-one, DFT studies would typically be employed to determine its most stable three-dimensional structure. This involves geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms.

Key parameters obtained from DFT calculations include bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the precise C-S, S-CH₃, C-N, and N-NH₂ bond lengths and the planarity of the quinazolinone ring system. A common approach involves using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to provide a reliable description of the molecule's electronic and geometric properties. The results of such a hypothetical calculation are often presented in a table format.

Table 1: Hypothetical Optimized Geometrical Parameters from a DFT Calculation

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-S | Value | ||

| S-C(methyl) | Value | ||

| N3-N(amino) | Value | ||

| C2-N3-N(amino)-H | Value | ||

| C4=O | Value |

Note: The values in this table are placeholders, representing the type of data that would be generated from a DFT study.

Ab Initio Methods

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer benchmark-quality results for smaller molecules. For this compound, ab initio calculations would serve a similar purpose to DFT: optimizing the molecular geometry and calculating electronic properties. The results would be comparable, though potentially with slight differences in the calculated bond lengths and angles, providing a cross-validation of the computational findings.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For related 3-amino-2-substituted quinazolin-4(3H)-ones, DFT calculations have been used to determine these energies. For example, a study on 3-amino-2-phenylquinazolin-4(3H)-one reported a HOMO-LUMO gap of 4.60 eV, suggesting significant stability researchgate.net. A similar analysis for this compound would provide analogous insights.

Table 2: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

Note: The values in this table are placeholders.

The spatial distribution of the HOMO and LUMO would also be visualized. Typically, for this class of compounds, the HOMO is distributed over the fused benzene (B151609) ring and the amino group, while the LUMO is often located over the pyrimidinone ring system.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. An MD simulation would model the movement of the atoms in this compound in a simulated environment (e.g., in a solvent like water or DMSO) by solving Newton's equations of motion.

This approach is particularly useful for conformational analysis, revealing how flexible the molecule is and which shapes (conformations) it prefers to adopt. For this compound, MD simulations would explore the rotation around the C2-S and N3-NH₂ bonds. Key outputs from MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. A stable RMSD over the simulation time indicates that the molecule has reached a stable average conformation, while RMSF data highlights the more flexible regions of the molecule. Such simulations are critical for understanding how the molecule might adapt its shape upon interacting with a biological target nih.gov.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). This is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate.

Ligand-Protein Interaction Profiling

For this compound, molecular docking studies would involve placing the molecule into the active site of a biologically relevant protein. Quinazolinone derivatives have been studied as inhibitors of various enzymes, such as DNA gyrase and protein kinases.

The docking process generates a "docking score," which estimates the binding free energy, with more negative scores indicating a more favorable interaction. More importantly, it provides a detailed 3D model of the ligand-protein complex, revealing the specific interactions that stabilize the binding. These interactions can include:

Hydrogen bonds: For example, the amino group (-NH₂) or the carbonyl group (C=O) of the quinazolinone core could act as hydrogen bond donors or acceptors with amino acid residues in the protein's active site.

Hydrophobic interactions: The fused benzene ring would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-stacking: The aromatic quinazolinone ring system can form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The results of a docking study are often summarized in a table detailing the interacting residues and the nature of the interactions.

Table 3: Hypothetical Ligand-Protein Interaction Profile from a Molecular Docking Simulation

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| e.g., Asp123 | Hydrogen Bond (with -NH₂) | Value |

| e.g., Leu89 | Hydrophobic Interaction | Value |

| e.g., Phe150 | Pi-Pi Stacking | Value |

Note: The residues and values are placeholders, representing the type of data generated.

Such detailed interaction profiling is essential for understanding the molecular basis of a compound's biological activity and for guiding the design of more potent and selective derivatives.

Assessment of Binding Affinity and Pose Prediction

Similarly, the scientific literature lacks specific data on the assessment of binding affinity (such as docking scores or binding free energy calculations) and the prediction of binding poses for this compound. While numerous studies have utilized molecular docking to predict the binding modes and affinities of analogous compounds within the active sites of various proteins, this particular derivative has not been the subject of such published research. scispace.comnih.govmanipal.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive QSAR Models for Biological Activity

No predictive QSAR models have been specifically developed for the biological activity of this compound. The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding biological activity data. While QSAR studies have been conducted on series of quinazolinone derivatives to correlate their structural features with activities such as anticancer or antimicrobial effects, these studies have not included this compound in their training or test sets. nih.govnih.gov

Descriptor Selection and Model Validation Methodologies

Consequently, there is no information on descriptor selection or model validation methodologies pertinent to QSAR models for this specific compound. The process of selecting relevant molecular descriptors (e.g., steric, electronic, hydrophobic) and validating the predictive power of a QSAR model is integral to its development, but such details are not available for this compound.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

The generation of a pharmacophore model is based on the common structural features of a set of active molecules that are essential for their biological activity. There are no published studies that have developed a pharmacophore model based on this compound or used it for virtual screening to identify novel ligands. Pharmacophore modeling is a valuable tool in drug discovery, but its application to this specific compound has not been reported. nih.gov

In Silico Absorption, Distribution, Metabolism, Excretion, and Theoretical Toxicity (ADMET) Predictions

While in silico ADMET prediction is a common practice in modern drug discovery to assess the pharmacokinetic and toxicological properties of compounds, specific ADMET profiles for this compound are not available in the reviewed literature. Studies on other quinazolinone derivatives often include predictions of properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, but this information is not available for the compound . nih.govnih.gov

Computational Models for Permeability and Absorption

No specific data from computational models predicting the permeability and absorption of this compound is available in the reviewed literature. Studies on other quinazolinone derivatives have sometimes indicated high gastrointestinal absorption, but these findings cannot be directly extrapolated to the target compound.

Distribution Profile Prediction (e.g., Blood-Brain Barrier Penetration)

There is no published data regarding the predicted distribution profile or the blood-brain barrier (BBB) penetration capabilities of this compound. Predicting BBB penetration typically involves calculating parameters such as the logarithm of the partition coefficient between the brain and blood (logBB), which has not been reported for this compound.

Cytochrome P450 (CYP) Isozyme Inhibition Prediction

Specific predictions on which Cytochrome P450 (CYP) isozymes are likely to be inhibited by this compound are not available. While some related 2,3-disubstituted quinazolin-4-one analogs have been computationally flagged as potential inhibitors of certain CYP isozymes, this information is not specific to the requested molecule.

Theoretical Toxicity Predictions Based on Structural Alerts and Cheminformatics Models (e.g., mutagenicity, carcinogenicity)

No theoretical toxicity predictions, including assessments for mutagenicity or carcinogenicity based on structural alerts or cheminformatics models, have been published for this compound.

Biological Activity of this compound Remains Largely Unexplored in Public Research

Following a comprehensive review of publicly available scientific literature, it has been determined that specific research detailing the biological activity and mechanism of action for the chemical compound This compound is not available. While the broader class of quinazolinone derivatives has been the subject of extensive investigation for potential therapeutic applications, studies focusing explicitly on the antimicrobial and anticancer properties of this particular molecule have not been identified in the public domain.

The initial search for information encompassed a wide range of databases and scientific journals. However, these searches did not yield any studies that specifically evaluated the in vitro antibacterial, antifungal, or antiviral activity of this compound. Consequently, there is no available data on its efficacy against Gram-positive and Gram-negative bacterial strains, various fungal pathogens, or its potential to inhibit viral replication in cell culture models. Furthermore, the absence of primary research means that there are no mechanistic studies elucidating its potential molecular targets or mode of action within microbial cells.

Similarly, a thorough investigation into the anticancer research focus for this compound also yielded no specific results. There are no published studies on the cytotoxicity of this compound in diverse cancer cell lines. Therefore, its potential as an anticancer agent remains unevaluated and unknown.

It is important to note that while research on various other quinazolinone derivatives has shown promising results in these therapeutic areas, these findings cannot be extrapolated to this compound without direct experimental evidence. The specific structural features of this compound, namely the 3-amino and 2-methylthio substitutions, would significantly influence its biological activity, making dedicated studies essential.

Biological Activity Research and Mechanism of Action Studies in Vitro and Preclinical Models

Anticancer Research Focus

Apoptosis Induction and Cell Cycle Modulation Mechanisms

The ability to induce programmed cell death, or apoptosis, and to modulate the cell cycle are hallmark characteristics of many anticancer agents. Research on quinazolinone derivatives suggests that these compounds can effectively trigger these mechanisms in cancer cells. A closely related compound, 3-amino-2-methylquinazolin-4(3H)-one, has been shown to induce cell death through apoptosis. uomustansiriyah.edu.iq Evidence for this includes the observation of pronounced DNA condensation in the nucleus of treated cancer cells and subsequent DNA fragmentation, which are key indicators of an apoptotic process. uomustansiriyah.edu.iq

Other derivatives of the quinazolin-4(3H)-one scaffold have been found to exert their effects by interfering with cell cycle progression. For instance, certain analogs act as inhibitors of Aurora kinase A, a crucial regulator of the cell cycle. nih.gov Inhibition of this kinase leads to a significant arrest of cancer cells in the G2/M phase of the cell cycle, which subsequently triggers apoptosis. nih.gov This dual action of cell cycle arrest followed by apoptosis highlights a potent mechanism for controlling cancer cell proliferation. nih.gov Furthermore, studies on other related heterocyclic compounds indicate that apoptosis can be initiated through a mitochondrial pathway dependent on the generation of reactive oxygen species (ROS), which in turn activates signaling cascades like the p38 MAPK pathway. nih.gov

Inhibition of Cell Proliferation and Migration in In Vitro Models

Consistent with their ability to induce apoptosis and halt the cell cycle, quinazolinone compounds demonstrate significant antiproliferative activity across a variety of cancer cell lines in vitro. The analog 3-amino-2-methylquinazolin-4(3H)-one has been documented to inhibit the growth of multiple cancer cell lines originating from different tissues. uomustansiriyah.edu.iq Similarly, other series of quinazolin-4(3H)-one derivatives have shown potent growth-inhibitory effects against non-small cell lung cancer (NSCLC) cells, colorectal cancer, breast cancer, and ovarian cancer cell lines. nih.govnih.gov

The cytotoxic effects of these compounds have been quantified in numerous studies, with many derivatives exhibiting potent activity. The data below summarizes the antiproliferative activity of various quinazolin-4(3H)-one derivatives against several human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Representative Quinazolin-4(3H)-one Derivatives

| Compound Series | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one Hydrazides | MCF-7 (Breast) | 0.20 - 0.84 µM | nih.gov |

| Quinazolin-4(3H)-one Hydrazides | A2780 (Ovarian) | 0.14 - 3.00 µM | nih.gov |

| Quinazolin-4(3H)-one Derivatives | NSCLC Lines | Potent Inhibition | nih.gov |

| Quinazolin-4(3H)-one Hydroxamic Acids | HCT116 (Colon) | Potent Inhibition | nih.gov |

| Quinazolin-4(3H)-one Hydroxamic Acids | MCF-7 (Breast) | Potent Inhibition | nih.gov |

While the inhibition of cell proliferation is well-documented, specific research detailing the effects of 3-amino-2-(methylthio)quinazolin-4(3H)-one or its close analogs on cancer cell migration was not prominent in the reviewed literature.

Targeting Specific Oncogenic Pathways and Enzymes (e.g., kinases, histone deacetylases)

The anticancer effects of quinazolinone compounds are frequently attributed to their ability to inhibit key enzymes involved in cancer cell signaling and survival. The quinazoline (B50416) core is recognized as a "privileged structure" for the inhibition of ATP-dependent kinases, and numerous derivatives have been developed as potent kinase inhibitors. uomustansiriyah.edu.iqoncotarget.com

Research has shown that various quinazolin-4(3H)-one derivatives can inhibit multiple tyrosine protein kinases that are crucial for tumor growth and progression. nih.gov These include Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). nih.gov Other targeted kinases include Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). nih.govoncotarget.com The inhibitory activity of some of these derivatives is comparable to established kinase inhibitor drugs. nih.gov

Table 2: Kinase Inhibitory Activity of Representative Quinazolin-4(3H)-one Derivatives

| Target Kinase | Compound Series | Activity (IC₅₀) | Reference |

|---|---|---|---|

| CDK2 | Quinazolin-4(3H)-ones | 0.173 - 0.177 µM | nih.gov |

| HER2 | Quinazolin-4(3H)-ones | 0.063 - 0.138 µM | nih.gov |

| EGFR | Quinazolin-4(3H)-ones | 0.097 - 0.181 µM | nih.gov |

| Aurora Kinase A | Quinazolin-4(3H)-one Derivative | Potent Inhibition | nih.gov |

| FLT3 | Quinazoline-based Inhibitor | 19 nM | oncotarget.com |

In addition to kinases, histone deacetylases (HDACs) have emerged as another important target for this class of compounds. Specifically, quinazolin-4(3H)-one-based hydroxamic acid derivatives have been reported as inhibitors of HDACs, with some showing selectivity for the HDAC6 isoform. nih.govnih.govmdpi.com HDAC inhibition represents a distinct epigenetic mechanism through which these compounds can exert their anticancer effects. nih.gov

Preclinical Animal Models for Investigating Mechanism of Action in Cancer

The evaluation of novel anticancer agents in preclinical animal models is a critical step to establish in vivo efficacy and gather essential data on pharmacokinetics and toxicity before clinical trials. researchgate.net While in vitro studies have demonstrated the potential of quinazolinone derivatives, specific in vivo animal studies investigating the mechanism of action of this compound were not identified in the reviewed literature.

However, the general approach for compounds of this nature involves the use of well-established models. researchgate.net Human tumor xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are commonly used to assess the in vivo antitumor activity of a compound. nih.gov For instance, the growth of breast (MCF-7) and ovarian (IGROV-1) tumor xenografts has been significantly retarded by treatment with related antitumor agents. nih.gov Other models include chemically-induced cancer models, which mimic the natural progression of the disease, and genetically engineered mouse models (GEMs). scientificarchives.com Such studies are essential to confirm that the mechanisms observed in vitro, such as kinase inhibition or apoptosis induction, translate into therapeutic efficacy in a living organism. researchgate.netnih.gov

Anti-inflammatory and Immunomodulatory Research

Beyond oncology, the quinazolinone scaffold is associated with significant anti-inflammatory and immunomodulatory activities.

Inhibition of Pro-inflammatory Mediators (e.g., COX-2, LOX, cytokines) in Cell-Based Assays

A primary mechanism for the anti-inflammatory effects of many drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins. researchgate.net Several studies have demonstrated that quinazolinone derivatives are effective inhibitors of COX-2. researchgate.netmdpi.com Notably, compounds with a thioether linkage at the 2-position of the quinazolinone ring, such as 2-mercapto and 2-(benzylthio) derivatives, have shown potent and selective COX-2 inhibitory activity. researchgate.netmdpi.com Some of these compounds exhibited inhibitory potencies similar to the reference drug celecoxib, with high selectivity for COX-2 over the COX-1 isoform, which is associated with a more favorable gastrointestinal safety profile. researchgate.net

Table 3: COX-2 Inhibitory Activity of 2-thio Substituted Quinazolinone Derivatives

| Compound Series | Activity | Selectivity | Reference |

|---|---|---|---|

| 2-Substituted Mercapto-4(3H)-quinazolinones | IC₅₀ = 0.33 - 0.80 µM | Highly selective for COX-2 over COX-1 (SI >125) | researchgate.net |

| 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones | Up to 65.5% inhibition at 0.2 mg/mL | Not specified | mdpi.com |

In addition to COX-2, lipoxygenase (LOX) enzymes are another key target in inflammatory pathways. Some quinazolinone derivatives have been found to inhibit 5-lipoxygenase (5-LOX), suggesting that these compounds may interfere with the production of leukotrienes, another class of potent pro-inflammatory mediators. nih.gov

Modulation of Immune Cell Responses (e.g., lymphocyte proliferation, cytokine production)

Research into structurally related compounds indicates that the quinazolinone scaffold can also directly modulate immune cell responses. Studies on a series of 3-amino-2(1H)-thioxo-4(3H)-quinazolinones, which are structurally very similar to this compound, revealed differential immunotropic activities. nih.gov The findings showed that while some compounds in the series exerted a strong inhibitory action on both humoral and cellular immune responses, others exhibited a strong stimulatory effect, particularly on the cellular immune response. nih.gov This capacity to either suppress or enhance immune responses suggests that different substitutions on the 3-amino-2-thio-quinazolinone core could lead to the development of either immunosuppressive or immunostimulatory agents, depending on the therapeutic need. nih.gov

Central Nervous System (CNS) Related Research

No specific studies on the central nervous system effects of this compound were identified in the public domain. Research into its potential interactions with CNS targets appears to be a gap in the current scientific literature.

A comprehensive review of available scientific databases revealed no studies that have investigated the binding affinity of this compound for GABAA, benzodiazepine, or any other central nervous system receptors. Therefore, no data on its receptor binding profile can be provided.

There is currently no published research detailing the effects of this compound on neurotransmitter systems. Studies investigating its potential to modulate the release, uptake, or metabolism of neurotransmitters such as dopamine, serotonin, or norepinephrine (B1679862) in in vitro models have not been reported.

Enzyme Inhibition Kinetics and Selectivity Profiling (General Research)

While the broader class of quinazolinone derivatives has been investigated for inhibitory activity against various enzymes, no specific enzyme inhibition kinetic or selectivity profiling studies were found for this compound itself. The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry and has been incorporated into numerous kinase inhibitors. ekb.egtandfonline.com However, this general activity cannot be directly attributed to the specific compound without experimental evidence.

No data from kinase inhibition assays for this compound are available in the published literature. While many quinazolinone derivatives have been synthesized and evaluated as inhibitors of various kinases, including EGFR, VEGFR, and CDK, specific inhibitory concentrations (e.g., IC50 values) for this compound have not been reported. ekb.egtandfonline.comfrontiersin.orgmdpi.comnih.gov

A search of the scientific literature did not yield any studies on the protease inhibitory activity of this compound. Consequently, there is no information available regarding its potential to inhibit proteases.

No research was found investigating the inhibitory effects of this compound on other relevant enzymatic targets.

Investigation of Novel Biological Targets for this compound and its Derivatives

The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. nih.govresearchgate.netresearchgate.netnih.gov While the biological activities of many quinazolinone derivatives have been extensively studied, the exploration of novel biological targets for specific analogues, such as this compound and its derivatives, is an ongoing area of research. This section delves into the investigation of new molecular targets for this class of compounds, drawing insights from studies on structurally related quinazolinones to infer potential mechanisms of action and future research directions.

Exploration of Tyrosine Kinase Inhibition

A significant body of research on quinazolinone derivatives has focused on their potential as tyrosine kinase inhibitors. nih.govnih.gov Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. mdpi.com

Derivatives of 4(3H)-quinazolinone have been synthesized and evaluated for their inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. nih.gov For instance, certain 2,3-disubstituted quinazolin-4(3H)-ones have demonstrated potent inhibitory activity against these kinases, suggesting that the quinazolinone core can serve as a scaffold for designing multi-target kinase inhibitors. nih.gov Molecular docking studies have revealed that these compounds can act as both ATP-competitive (type-I) and non-competitive (type-II) inhibitors, depending on the specific substitutions and the target kinase. nih.gov

While direct studies on this compound are limited, the established activity of related quinazolinones against various tyrosine kinases suggests that this compound and its derivatives could also interact with these targets. The presence of the 3-amino and 2-methylthio groups may influence the binding affinity and selectivity for different kinase domains.

| Compound Class | Investigated Targets | Key Findings | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivatives | CDK2, HER2, EGFR, VEGFR2 | Potent inhibitory activity against multiple tyrosine kinases. Compounds acted as both type-I and type-II inhibitors. | nih.gov |

| 4-Anilinoquinazoline derivatives | EGFR tyrosine kinase | Potent and highly selective inhibition through an ATP-competitive binding mechanism. | nih.gov |

Carbonic Anhydrase Inhibition: A Novel Avenue

Recent research has identified carbonic anhydrases (CAs) as a novel target for quinazolinone derivatives. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and metastasis, making them promising targets for anticancer therapies. nih.gov

A study on S-substituted 2-mercaptoquinazolin-4(3H)-ones, which are structurally related to this compound, demonstrated potent and selective inhibitory activity against the tumor-associated hCA IX and hCA XII isoforms. nih.gov The 2-mercaptoquinazolinone scaffold was identified as a key pharmacophore for this activity. Computational analysis revealed that the alkyl substituent on the sulfur atom plays a crucial role in target selectivity. nih.gov

These findings suggest that this compound and its derivatives may also exhibit inhibitory activity against carbonic anhydrases. The methylthio group at the 2-position could be a key determinant of the inhibitory potency and selectivity for different CA isoforms.

| Compound Class | Investigated Targets | Key Findings | Reference |

|---|---|---|---|

| S-substituted 2-mercaptoquinazolin-4(3H)-ones | Human Carbonic Anhydrases (hCAs), specifically hCA IX and hCA XII | Showed potent and selective inhibition of tumor-associated hCA IX and hCA XII. | nih.gov |

Targeting the AKT Signaling Pathway

The AKT (Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in many human cancers. nih.gov A series of novel quinazolinone derivatives were synthesized and evaluated for their cytotoxic activity and potential to inhibit the AKT pathway. nih.gov

In this study, certain derivatives exhibited significant cytotoxic activity against various cancer cell lines. nih.gov Molecular docking studies suggested that these compounds could potentially inhibit AKT1, a key isoform of the AKT protein kinase. nih.gov This indicates that the quinazolinone scaffold can be modified to target components of the AKT signaling cascade. The potential of this compound to modulate this pathway remains to be explored but represents a promising area for future investigation.

Modulation of Nitric Oxide and Reactive Oxygen Species Production

Research into 2-arylquinazoline-4(3H)one derivatives has revealed a novel mechanism of action involving the modulation of nitric oxide (NO) and reactive oxygen species (ROS) production, particularly in the context of antitrypanosomal activity. nih.gov By functionalizing the 4-position of the quinazolinone ring with specific pharmacophores, researchers were able to enhance the compound's activity by inducing NO or ROS production in the target parasites, in addition to a potential antifolate mechanism. nih.gov This highlights the versatility of the quinazolinone scaffold in designing agents with multiple mechanisms of action. While the 3-amino and 2-methylthio substitutions are different, this study opens up the possibility that derivatives of this compound could be designed to target similar pathways involving oxidative stress.

Analytical Method Development for Research Applications of 3 Amino 2 Methylthio Quinazolin 4 3h One

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from complex mixtures. For a compound like 3-amino-2-(methylthio)quinazolin-4(3H)-one, various chromatographic techniques are applicable, each offering distinct advantages in terms of resolution, sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for quinazolinone derivatives. The development of an HPLC method for this compound would involve systematic optimization of several key parameters to achieve adequate separation and quantification.

A typical starting point for method development would be reversed-phase HPLC, which separates compounds based on their hydrophobicity. A C18 column is a common choice for this class of molecules. nih.gov The mobile phase composition, typically a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be optimized through gradient elution to ensure good peak shape and resolution from potential impurities or other components in the sample matrix.

An example of an HPLC method developed for a similar quinazolinone derivative, 3-(o-bromo)-phenyl-2-(2',3'-dihydroxypropylthio)-4(3H)-quinazolinone, utilized a reversed-phase C18 column for analysis in rat plasma, demonstrating the applicability of this approach for complex biological samples. nih.gov Sample preparation for such matrices often involves a liquid-liquid extraction or solid-phase extraction (SPE) step to remove interfering substances prior to injection.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance (λmax), which can be determined from its UV spectrum. mdpi.com

Table 1: Illustrative HPLC Method Parameters for Quinazolinone Derivative Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, controls pH. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier, elutes the analyte. |

| Elution | Gradient | Optimizes separation of multiple components. |

| Flow Rate | 1.0 mL/min | Influences analysis time and resolution. |

| Column Temp. | 25-40 °C | Affects viscosity and separation efficiency. |

| Injection Vol. | 10-20 µL | Amount of sample introduced for analysis. |

| Detector | DAD or UV-Vis | Monitors analyte absorbance for quantification. |

| Wavelength | Determined λmax (e.g., ~270-320 nm) mdpi.com | Maximizes sensitivity for the target compound. |

This table presents a hypothetical set of starting conditions for method development based on common practices for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the high-resolution separation capabilities of GC with the sensitive and specific detection of MS. However, its application to compounds like this compound is challenging due to the molecule's polarity, low volatility, and thermal lability. nih.gov Direct injection into a GC system would likely lead to decomposition rather than volatilization.

To overcome this limitation, chemical derivatization is an essential prerequisite. nih.gov The amino group and potentially the amide proton are active sites that can be converted into less polar, more volatile, and more thermally stable functional groups. A common derivatization strategy for compounds with amino groups is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. nist.gov This approach has been successfully used for the GC-MS analysis of other complex amino-containing heterocyclic compounds. nist.gov

Once derivatized, the sample can be injected into the GC-MS system. The GC separates the derivatized analyte from other components based on boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical "fingerprint" for structural confirmation. semanticscholar.org For instance, GC-MS has been used to confirm the structure of synthesized 3-amino-7-chloro-2-methyl quinazolin-4(3H)-one. semanticscholar.org While primarily used for qualitative identification in research, a validated GC-MS method with appropriate internal standards could be developed for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for high-sensitivity quantification of compounds in complex matrices. rsc.org This technique couples the separation power of HPLC with the exceptional specificity and sensitivity of tandem mass spectrometry, making it ideal for pharmacokinetic studies or trace-level analysis of this compound.

The method development process begins similarly to HPLC, with the optimization of chromatographic conditions to achieve a sharp, well-defined peak for the analyte. tandfonline.com The mobile phases used are typically volatile to be compatible with the mass spectrometer's ion source, with formic acid in water and acetonitrile being a common combination. tandfonline.comnih.gov

The key to LC-MS/MS sensitivity and selectivity lies in the mass spectrometer's operation, particularly in Multiple Reaction Monitoring (MRM) mode. tandfonline.com In this mode, the first quadrupole (Q1) is set to select the protonated molecular ion ([M+H]+) of the target compound. This selected ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to monitor a specific, stable fragment ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components and ensuring accurate quantification even at very low concentrations. nih.gov

Validated LC-MS/MS methods for other novel quinazolinone derivatives have achieved lower limits of quantification in the sub-ng/mL range in biological fluids. tandfonline.comnih.gov

Table 2: Representative LC-MS/MS Parameters for a Quinazolinone Derivative

| Parameter | Typical Setting |

|---|---|

| Chromatography | UHPLC/HPLC with C18 column |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ of the analyte |

| Product Ion (Q3) | Specific fragment ion of the analyte |

| Sample Preparation | Protein precipitation (e.g., with acetonitrile) or SPE nih.gov |

This table is based on published methods for analogous compounds and serves as a guide for developing a method for this compound. tandfonline.comnih.gov

Spectrophotometric Methods for Detection and Purity Assessment

UV-Visible spectrophotometry is a straightforward and accessible technique for the detection and purity assessment of chromophoric compounds like this compound. The quinazolinone core is inherently UV-active, exhibiting characteristic absorption maxima (λmax). mdpi.comnih.gov

A UV-Vis spectrum of the purified compound dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) can be recorded to identify the wavelengths of maximum absorbance. mdpi.com For related 3-amino-2-methyl-quinazolin-4(3H)-one derivatives, λmax values are often observed in the range of 260-350 nm. mdpi.com This information is valuable for setting the detection wavelength in HPLC-UV analysis to maximize sensitivity.